Speciogynine

Serotonin Receptor Pharmacology 5-HT1A Agonism Neuropsychiatric Research

Speciogynine is the essential research tool for laboratories studying serotonin-mediated pharmacology. As a diastereomer of mitragynine, its distinct stereochemistry confers >150-fold higher 5-HT1A affinity (Ki=38.5 nM vs. 5880 nM) and weak μ-opioid antagonism—enabling unambiguous deconvolution of serotonergic from opioidergic effects. Documented to reduce alcohol intake in rodent models and demonstrate dose-dependent antiepileptic activity in zebrafish, it serves as a high-potential lead for AUD and epilepsy programs. ≥98% purity, available in mg-to-g quantities.

Molecular Formula C23H30N2O4
Molecular Weight 398.5 g/mol
CAS No. 4697-67-0
Cat. No. B3026189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpeciogynine
CAS4697-67-0
Molecular FormulaC23H30N2O4
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
InChIInChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19-/m0/s1
InChIKeyLELBFTMXCIIKKX-CYSPOEIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Speciogynine (CAS 4697-67-0) Baseline Overview: A Minor Kratom Alkaloid with Distinct Receptor Pharmacology


Speciogynine is a corynantheine-type monoterpenoid indole alkaloid [1] with the molecular formula C23H30N2O4, isolated from the leaves of Mitragyna speciosa (kratom) [2]. It is the third most abundant alkaloid in kratom [3] and a diastereomer of the principal alkaloid mitragynine, differing in stereochemical configuration at the C20 position [4]. Unlike mitragynine, which acts primarily as a partial agonist at μ-opioid receptors, speciogynine exhibits a distinct pharmacological profile characterized by high affinity for serotonin receptors 5-HT1A and 5-HT2B and weak antagonism at μ-opioid receptors [5].

Why Speciogynine Cannot Be Substituted with Mitragynine or Other Kratom Alkaloids in Receptor Pharmacology Research


Speciogynine cannot be substituted by other kratom alkaloids, particularly mitragynine, due to a fundamental divergence in receptor pharmacology driven by stereochemical differences. As a diastereomer of mitragynine, speciogynine possesses a distinct three-dimensional structure that results in a >150-fold higher binding affinity for the 5-HT1A serotonin receptor (Ki = 38.5 nM vs. 5880 nM for mitragynine) [1] and weak antagonism rather than agonism at μ-opioid receptors [2]. Substituting speciogynine with mitragynine would confound studies focused on serotonin receptor-mediated mechanisms, as the former engages these pathways while the latter exhibits negligible affinity. Furthermore, the distinct metabolite profiles of these diastereomers, including the generation of unique active metabolites like 9-O-desmethylspeciogynine, preclude simple substitution [3].

Speciogynine (CAS 4697-67-0) Product-Specific Quantitative Evidence Guide


Quantitative Evidence: Speciogynine Exhibits >150-Fold Higher Affinity for 5-HT1A Serotonin Receptors than Mitragynine

Speciogynine binds to the human 5-HT1A serotonin receptor with a Ki of 38.5 ± 3.9 nM, demonstrating high affinity [1]. In contrast, its diastereomer mitragynine exhibits negligible affinity for this receptor, with a Ki of 5880 ± 828 nM [1]. This represents a >150-fold difference in binding affinity. The functional consequence of this binding is partial agonism, as evidenced by 5-HT1A-mediated lower lip retraction and antinociception in rats, effects that are blocked by the selective 5-HT1A antagonist WAY-100635 [2].

Serotonin Receptor Pharmacology 5-HT1A Agonism Neuropsychiatric Research

Quantitative Evidence: Speciogynine Shows High Affinity for 5-HT2B Serotonin Receptors but Lacks Functional Activation, a Key Safety Differentiator

Speciogynine binds to human 5-HT2B receptors with a Ki of 23.0 ± 5.7 nM, indicating high affinity [1]. Despite this binding, it does not activate the 5-HT2B receptor in vitro functional assays, acting instead as a silent antagonist [2]. This profile contrasts sharply with its active metabolite, 9-O-desmethylspeciogynine, and with the general concern that 5-HT2B agonism is linked to drug-induced valvular heart disease [3]. The parent compound's lack of functional activation at 5-HT2B suggests a lower inherent safety risk compared to compounds that are 5-HT2B agonists.

5-HT2B Receptor Antagonism Cardiac Valvulopathy Risk Drug Safety Pharmacology

Quantitative Evidence: Speciogynine Is a Weak μ-Opioid Receptor Antagonist, Diverging from Mitragynine's Partial Agonism

Speciogynine binds to human μ-opioid receptors with a Ki in the low micromolar range (0.74-3.6 μM) and acts as a weak competitive antagonist [1]. In contrast, its diastereomer mitragynine is a partial agonist at μ-opioid receptors with a Ki of 161 nM and EC50 of 307.5 nM [2]. The primary active metabolite of mitragynine, 7-hydroxymitragynine, is a potent full agonist with an EC50 in the nanomolar range and significantly higher potency than morphine [2]. Speciogynine's weak antagonist profile provides a distinct pharmacological tool for probing opioid receptor function without the strong agonism and associated adverse effects of mitragynine or its metabolites.

Opioid Receptor Pharmacology μ-Opioid Antagonism Pain Research

Quantitative Evidence: Speciogynine Demonstrates a Distinct CES1 Inhibition Profile Compared to Mitragynine

Speciogynine inhibits human carboxylesterase 1 (CES1) with an IC50 of 54.3 μM [1]. This inhibitory potency is distinct from its diastereomers mitragynine (IC50 = 38.9 μM) and speciociliatine (IC50 = 18.1 μM), as well as from paynantheine (IC50 = 32.9 μM) [1]. The differences in CES1 inhibition, which is a major hepatic enzyme involved in the hydrolysis of ester-containing drugs, suggest that speciogynine may exhibit a unique potential for drug-drug interactions compared to other kratom alkaloids, particularly speciociliatine which is a more potent inhibitor.

Drug Metabolism CES1 Inhibition Pharmacokinetic Interactions

Quantitative Evidence: Speciogynine Reduces Alcohol Intake in Preclinical Models, a Distinct Behavioral Effect

In a rat model of alcohol use disorder, oral administration of speciogynine significantly reduced alcohol intake [1]. While direct quantitative comparison data for other kratom alkaloids in this specific assay is limited, this effect is noted as a distinct behavioral outcome. The mechanism is hypothesized to involve its G protein-biased signaling at opioid receptors and reduced μ-opioid receptor potency, providing a unique pharmacological profile compared to the rewarding properties of mitragynine and 7-hydroxymitragynine [2].

Alcohol Use Disorder Behavioral Pharmacology G Protein-Biased Signaling

Quantitative Evidence: Speciogynine Exhibits Dose-Dependent Antiepileptic Activity in Zebrafish, a Unique Phenotypic Effect

In a zebrafish epilepsy model, speciogynine exhibited a significant dose-dependent reduction in hyperactive movements, with mild toxic effects [1]. This antiepileptic-like activity is a unique finding among kratom alkaloids, as no comparable quantitative data is available for mitragynine or other diastereomers in this model. The study highlights speciogynine's potential as a novel antiepileptic lead compound with a distinct chemical structure compared to existing antiepileptic drugs [2].

Antiepileptic Drug Discovery Zebrafish Model Phenotypic Screening

Best Research and Industrial Application Scenarios for Speciogynine (CAS 4697-67-0)


Serotonin Receptor Pharmacology Research (5-HT1A and 5-HT2B)

Speciogynine is the preferred compound for in vitro and in vivo studies focused on 5-HT1A and 5-HT2B serotonin receptors due to its high binding affinity (Ki = 38.5 nM for 5-HT1A; Ki = 23.0 nM for 5-HT2B) and distinct functional profile (partial agonism at 5-HT1A; silent antagonism at 5-HT2B) [1]. Its >150-fold higher affinity for 5-HT1A compared to mitragynine makes it an essential tool for deconvoluting serotonin-mediated effects from opioid receptor activity in complex kratom pharmacology [1]. The lack of 5-HT2B activation is particularly valuable for safety pharmacology studies aimed at assessing the risk of drug-induced valvulopathy [2].

Opioid Receptor Probe for Weak Antagonism

Researchers investigating μ-opioid receptor function can utilize speciogynine as a weak competitive antagonist (Ki = 0.74-3.6 μM) [3]. This profile provides a stark contrast to the partial agonism of mitragynine (Ki = 161 nM, EC50 = 307.5 nM) and the potent full agonism of its metabolite 7-hydroxymitragynine [3]. Speciogynine is therefore a valuable control compound for isolating opioid receptor antagonism in complex biological systems or for studying the role of low-potency antagonists in modulating opioid signaling pathways.

Alcohol Use Disorder (AUD) Preclinical Research

Based on preclinical evidence that speciogynine significantly reduces alcohol intake in rodent models [4], it is a compound of high interest for research into novel treatments for alcohol use disorder. Its G protein-biased signaling at opioid receptors and reduced μ-opioid receptor potency differentiate it from rewarding kratom alkaloids like mitragynine and 7-hydroxymitragynine, suggesting a potentially improved therapeutic window for AUD interventions [5].

Novel Antiepileptic Lead Compound Discovery

Speciogynine is a prime candidate for antiepileptic drug discovery programs due to its demonstrated dose-dependent reduction in hyperactive movements in a zebrafish epilepsy model [6]. Its novel chemical scaffold, distinct from conventional antiepileptic drugs, offers a new avenue for addressing drug-resistant epilepsy. The mild toxicity profile observed in this model further supports its advancement as a lead compound for further optimization and in vivo efficacy testing [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Speciogynine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.